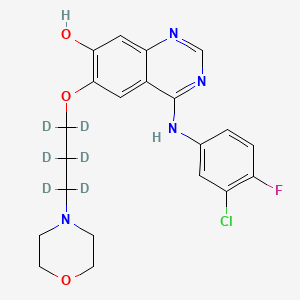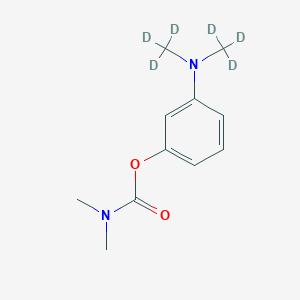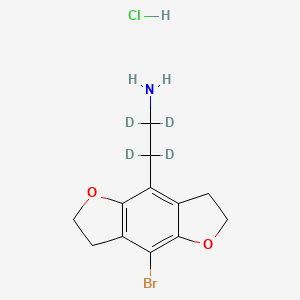![molecular formula C26H40O10 B12426476 [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexene structure. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, crystallization, and purification through chromatography.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can regenerate the hydroxyl groups.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in stereochemical studies and synthetic organic chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. These interactions can influence biological processes such as enzyme activity, signal transduction, and cellular metabolism.
相似化合物的比较
Similar Compounds
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate: This compound is similar in structure but may differ in the stereochemistry of the chiral centers.
2S,3R,4R,5S-trihydroxypipecolic acid: A related compound with similar functional groups but a different overall structure.
Uniqueness
The uniqueness of this compound lies in its complex stereochemistry and the presence of multiple functional groups, which make it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C26H40O10 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m1/s1 |
InChI 键 |
JOLLIDAUJSAZHE-KWNAMUSHSA-N |
手性 SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)OC(=O)C3=CC[C@H](CC3)C(C)(C)O)O)O)O)O |
规范 SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



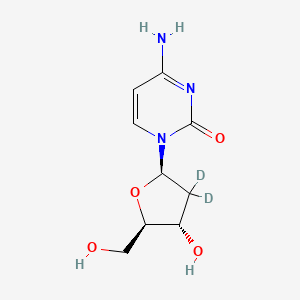

![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)


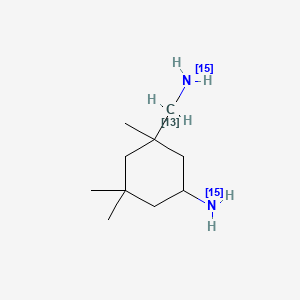
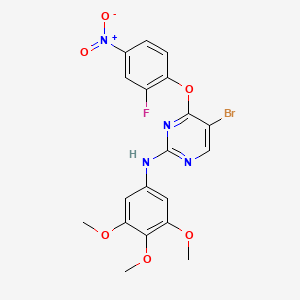
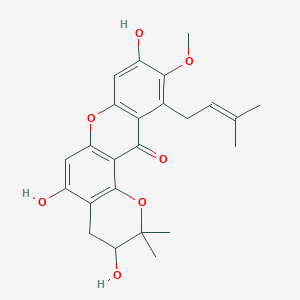
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
